(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
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Overview
Description
(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a compound of interest in organic chemistry and pharmaceutical research. This compound features an azido group, which is known for its reactivity and utility in various chemical transformations, particularly in click chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino acid moiety makes it a valuable intermediate in peptide synthesis and other organic syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes the protection of the amino group of an amino acid with a Boc group, followed by the introduction of the azido group through nucleophilic substitution. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and reagents such as sodium azide for the azidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Click Chemistry: Copper(I) catalysts in the presence of alkynes.
Major Products
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions with alkynes.
Scientific Research Applications
(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Utilized in the study of protein modifications and labeling due to its reactivity in click chemistry.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid largely depends on the specific reactions it undergoes. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxy)propanoic acid
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid
Uniqueness
What sets (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid apart is its azido group, which provides unique reactivity, particularly in click chemistry. This makes it a versatile intermediate for the synthesis of a wide range of compounds, including those used in pharmaceuticals and materials science.
Properties
IUPAC Name |
(2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWPJYNWXEPRJ-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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